Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C13H12NNaO2S and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound also features an ethyl-substituted phenyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole derivative with sodium chloroacetate to yield the desired sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring plays a crucial role in this interaction due to its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate can be compared with other thiazole-containing compounds such as:
- Sodium [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
- Sodium [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
- Sodium [2-(4-bromophenyl)-1,3-thiazol-4-yl]acetate
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.Na/c1-2-9-3-5-10(6-4-9)13-14-11(8-17-13)7-12(15)16;/h3-6,8H,2,7H2,1H3,(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZAWWRYSYPFCI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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